3-Amino-5-nitrobenzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Amino-5-nitrobenzohydrazide involves various organic chemistry techniques. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward method that can be performed in an introductory organic chemistry course . Similarly, the synthesis of nitro and amino derivatives of certain dibenzo[c,h][1,6]naphthyridin-6-ones involves the substitution of methoxyl groups with nitro substituents, which is hypothesized to retain biological activity . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds with amino and nitro groups is often characterized by techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 5-amino-2-nitrobenzoic acid was determined using X-ray diffraction, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds . These structural features are crucial for understanding the chemical behavior and reactivity of such compounds. The molecular structure of this compound would likely exhibit similar characteristics, such as hydrogen bonding and a polarized electronic structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with amino and nitro groups can be complex due to the presence of multiple reactive sites. For instance, the conversion of 5-amino-1-(2-nitroaryl)-1,2,3-triazolines into 1-alkyl-2-aminobenzimidazoles involves a thermal rearrangement followed by nitrogen elimination and reduction of the nitro group . The reactivity of this compound would be influenced by the presence of both the amino and nitro groups, which can participate in various chemical reactions, including hydrogen bonding and electron transfer processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the melting point, solubility, and crystal packing of the compounds . The nitro group is a strong electron-withdrawing group, which can impact the acidity of adjacent functional groups and the overall stability of the molecule. The amino group, on the other hand, can act as a hydrogen bond donor, affecting the compound's solubility and reactivity . These properties are essential for the practical application of such compounds in various fields.
Scientific Research Applications
Corrosion Inhibition
A study by Al-Baghdadi et al. (2018) explored the corrosion inhibition effectiveness of a compound related to 3-Amino-5-nitrobenzohydrazide, specifically 3-nitro-5-(2-amino-1,3,4-thiadiazolyl)nitrobenzene (NATN), on mild steel in hydrochloric acid media. This compound demonstrated a high corrosion inhibition rate, highlighting its potential as a corrosion inhibitor in acidic environments (Al-Baghdadi et al., 2018).
Synthesis of Stable Isotope-Labeled Derivatives
Delatour et al. (2003) developed a method for preparing carbon-13-labeled derivatives of nitrofuran metabolites, including this compound derivatives. This method is vital for quantifying trace levels of nitrofuran residues in foods, utilizing techniques like liquid chromatography-tandem mass spectrometry (Delatour et al., 2003).
Chiral Pincer Complex Synthesis
Yang et al. (2011) described the synthesis of chiral 3-(2′-imidazolinyl)anilines, a process involving the conversion of carboxyl and nitro groups in 3-nitrobenzoic acid to chiral imidazoline and amine. This synthesis is critical for creating chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands, which have applications in asymmetric catalysis (Yang et al., 2011).
Degradation Studies
Gibson and Green (1965) investigated the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, a compound structurally related to this compound. Understanding the degradation pathways of such compounds is important for their safe handling and environmental impact assessment (Gibson & Green, 1965).
Formation of DNA Adducts
Herreno-saenz et al. (1993) studied the formation of DNA adducts with 3-nitrobenzo[a]pyrene, a process involving the reaction of N-hydroxy-3-amino derivatives with DNA. This research is significant for understanding the mutagenic and carcinogenic potential of nitro compounds (Herreno-saenz et al., 1993).
Industrial Synthesis Applications
Qun (2010) discussed the industrial applications of 3-aminobenzoic acid, including its use in the synthesis of azo dyes and pharmaceuticals. The study highlights the various production methods and their efficiencies, shedding light on the industrial significance of related compounds like this compound (Qun, 2010).
Safety and Hazards
The safety data sheet for 3-Amino-5-nitrobenzohydrazide suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and dust formation should be avoided .
Relevant Papers There are several papers related to this compound. One discusses the synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide . Another paper discusses the design, synthesis, biological evaluation, and molecular docking studies of 4-Nitrobenzohydrazide derivatives as potential anticancer agents .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-5-nitrobenzohydrazide are currently unknown . This compound is used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may interact with a variety of proteins and enzymes, potentially affecting multiple pathways.
Action Environment
It is known that the compound should be stored at 4°c and protected from light .
Biochemical Analysis
Biochemical Properties
3-Amino-5-nitrobenzohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nitro compounds, which can influence its reactivity and stability . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can affect the compound’s biochemical behavior.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites of enzymes, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcriptional and post-transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites within cells, thereby affecting overall cellular metabolism. The compound’s interactions with key metabolic enzymes can lead to changes in the production and utilization of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its biochemical activity, as it may interact with different biomolecules depending on its subcellular environment .
properties
IUPAC Name |
3-amino-5-nitrobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,8-9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGOATGNVSQRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395791 | |
Record name | 3-Amino-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205652-98-8 | |
Record name | 3-Amino-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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